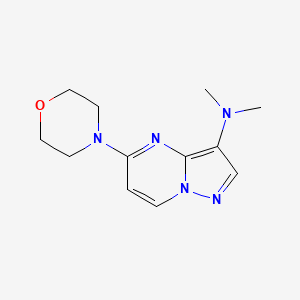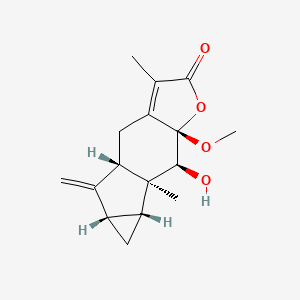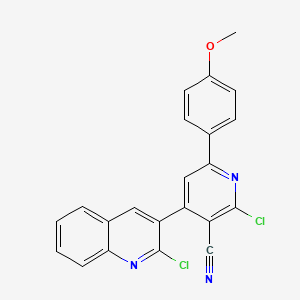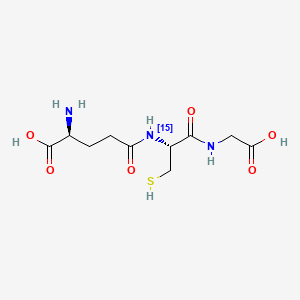
L-Glutathione reduced-15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an endogenous antioxidant that scavenges oxygen free radicals, playing a crucial role in maintaining cellular redox homeostasis . The 15N labeling allows for its use in various scientific research applications, particularly in tracing and quantifying biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
L-Glutathione reduced-15N is synthesized through a series of enzymatic reactions involving the amino acids L-glutamate, L-cysteine, and glycine. The synthesis process includes the following steps :
Formation of γ-glutamyl cysteine: The enzyme γ-glutamyl cysteine synthetase catalyzes the reaction between L-glutamate and L-cysteine in the presence of magnesium and manganese ions, hydrolyzing one molecule of ATP.
Formation of L-Glutathione: Glutathione synthetase then forms a peptide bond between γ-glutamyl cysteine and glycine, resulting in L-Glutathione by hydrolyzing another molecule of ATP.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms such as Saccharomyces cerevisiae. These microorganisms are optimized to produce high yields of L-Glutathione, which is then labeled with 15N through isotopic enrichment techniques .
化学反応の分析
Types of Reactions
L-Glutathione reduced-15N undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form glutathione disulfide (GSSG).
Reduction: Glutathione reductase catalyzes the reduction of GSSG back to L-Glutathione.
Conjugation: It can conjugate with various electrophilic compounds through the action of glutathione S-transferases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other reactive oxygen species.
Reduction: NADPH as a reducing agent in the presence of glutathione reductase.
Conjugation: Various electrophiles in the presence of glutathione S-transferases.
Major Products
Oxidation: Glutathione disulfide (GSSG).
Reduction: L-Glutathione.
Conjugation: Glutathione conjugates with various electrophiles.
科学的研究の応用
L-Glutathione reduced-15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying redox reactions and metabolic pathways.
Biology: Investigates cellular redox homeostasis and oxidative stress responses.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its antioxidant properties.
作用機序
L-Glutathione reduced-15N exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species and maintains cellular redox balance. The key molecular targets and pathways involved include :
Glutathione Peroxidase: Catalyzes the reduction of hydrogen peroxide to water, using L-Glutathione as a substrate.
Glutathione Reductase: Reduces glutathione disulfide back to L-Glutathione using NADPH.
Glutathione S-Transferases: Catalyzes the conjugation of L-Glutathione with electrophilic compounds, aiding in detoxification.
類似化合物との比較
L-Glutathione reduced-15N can be compared with other similar compounds such as:
L-Glutathione reduced-13C2,15N: Another isotope-labeled form of L-Glutathione, labeled with both 13C and 15N.
L-Glutathione reduced: The non-labeled form, which is widely used as an antioxidant in various biological systems.
Uniqueness
The uniqueness of this compound lies in its 15N labeling, which allows for precise tracing and quantification in biochemical studies. This makes it particularly valuable in research applications where understanding the dynamics of glutathione metabolism is crucial .
特性
分子式 |
C10H17N3O6S |
|---|---|
分子量 |
308.32 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl](15N)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i13+1 |
InChIキー |
RWSXRVCMGQZWBV-ZLWFVQENSA-N |
異性体SMILES |
C(CC(=O)[15NH][C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
正規SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)

methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
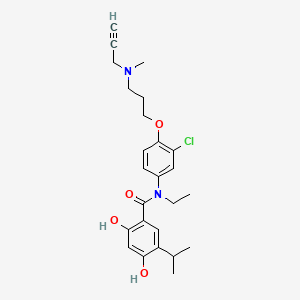
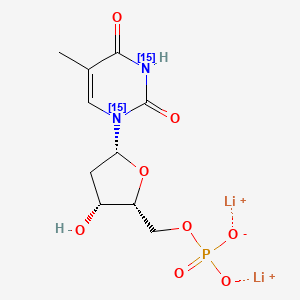


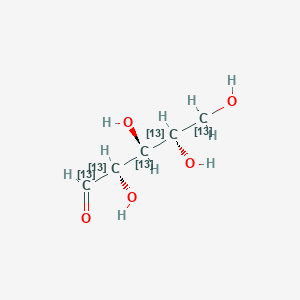
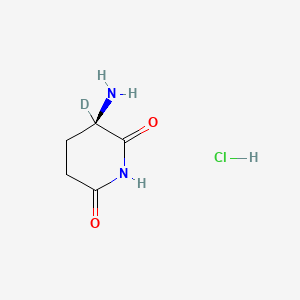
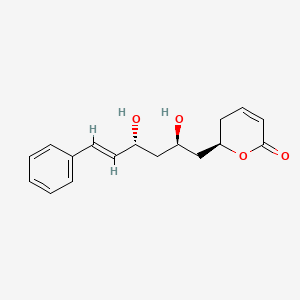
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)
